

# Preventing self-complementarity in LNA oligonucleotide design.

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## Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

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## Technical Support Center: LNA Oligonucleotide Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and address issues of self-complementarity in Locked Nucleic Acid (LNA) oligonucleotide design.

### Frequently Asked Questions (FAQs)

Q1: What is self-complementarity in the context of LNA oligonucleotides?

A1: Self-complementarity refers to the propensity of an LNA oligonucleotide to bind to itself, forming secondary structures such as hairpins (intramolecular) or self-dimers (intermolecular).

[1] Due to the high binding affinity of LNA bases, LNA-containing oligonucleotides are more prone to self-complementarity than standard DNA oligos.[2][3] This is particularly true for interactions involving LNA-LNA base pairs, which are more stable than LNA-DNA or DNA-DNA pairs.[1]

Q2: Why is it critical to avoid self-complementarity in LNA oligonucleotide design?

A2: Self-complementarity can significantly compromise experimental results by:

- Reducing probe/primer availability: If the LNA oligo is bound to itself, it is not available to bind to its intended target sequence, leading to reduced reaction efficiency.

- Causing non-specific amplification: In PCR-based applications, self-dimers can act as templates for DNA polymerase, leading to the formation of primer-dimers and other non-specific products.[4][5]
- Generating false signals: The formation of double-stranded structures from self-complementarity can lead to misleading results in applications that use intercalating dyes like SYBR® Green.[6]
- Interfering with data interpretation: Secondary peaks in melting curve analysis can complicate the interpretation of results.[5]

Q3: What are the key design principles to prevent self-complementarity in LNA oligonucleotides?

A3: To minimize self-complementarity, adhere to the following design guidelines:

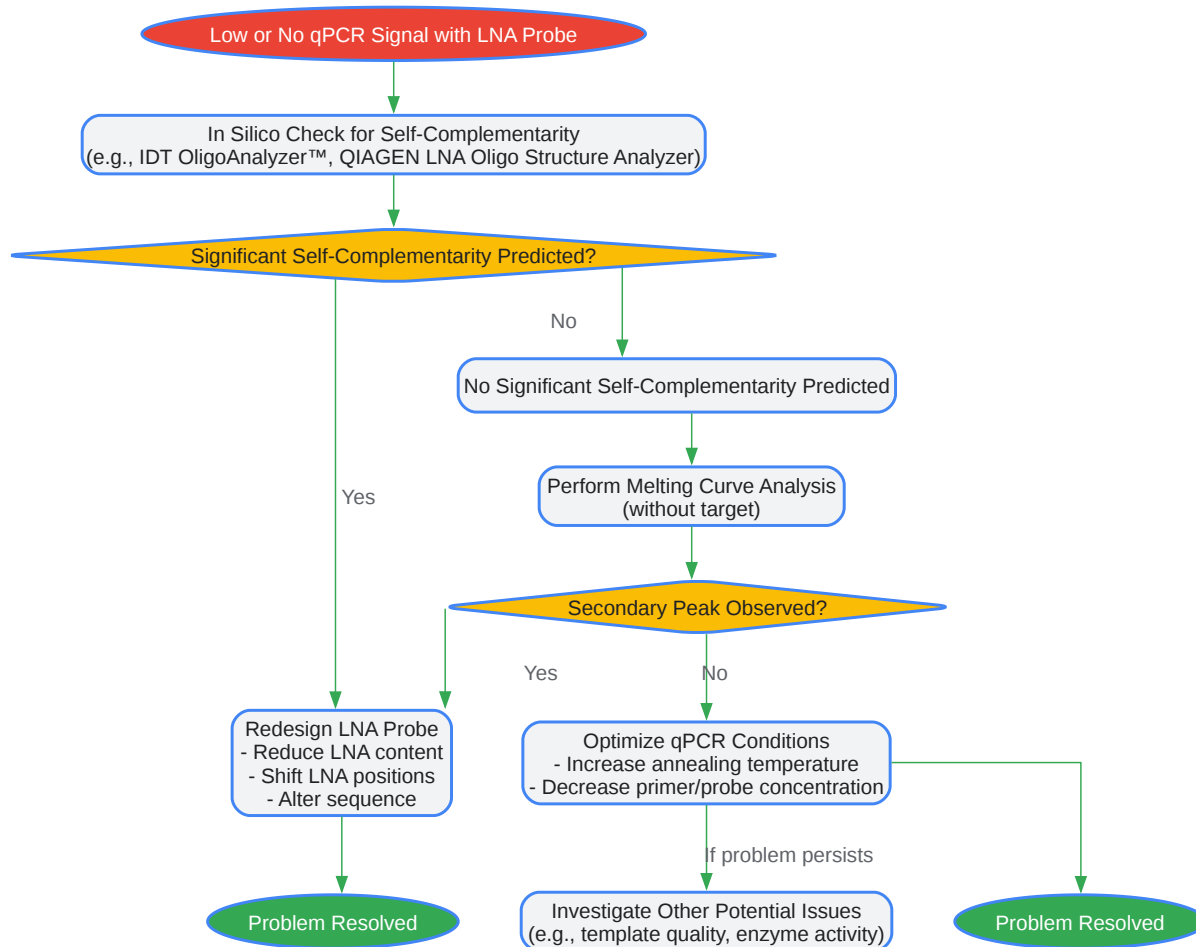
- Limit LNA content: For oligonucleotides longer than 15 bases, it is recommended to decrease the percentage of LNA bases as the oligo length increases.[2]
- Avoid LNA stretches: Avoid runs of more than four consecutive LNA bases.[2][3][7]
- GC Content: Maintain a GC content between 30-60%.[2][3]
- Avoid G/C stretches: Avoid stretches of three or more Gs or Cs.[2][3]
- Check for secondary structures: Use oligo design software to predict and avoid potential hairpins and self-dimers.[8][9]
- Avoid LNA at the 3'-end of primers: Placing stretches of LNA bases near the 3'-end of a primer should be avoided.[2][7]

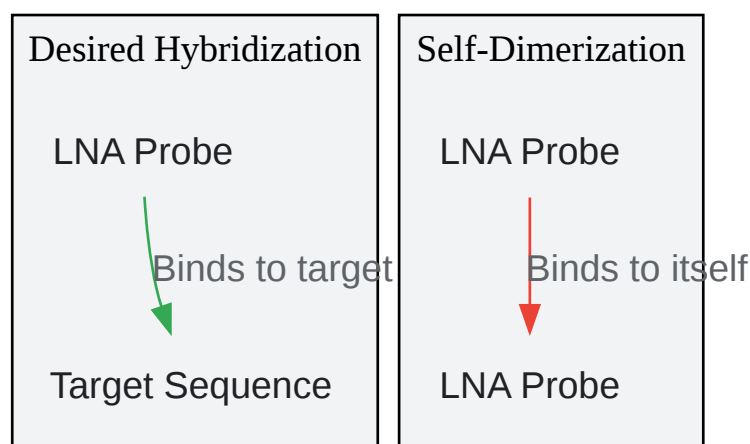
## Troubleshooting Guides

Problem: My qPCR experiment with an LNA probe shows a low signal or no amplification.

This could be due to the LNA probe being unavailable for target binding due to self-complementarity.

## Troubleshooting Workflow for Low/No Signal in LNA qPCR





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